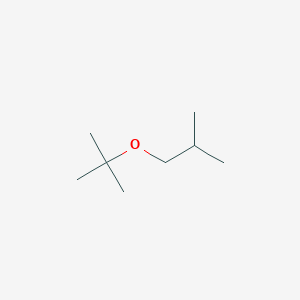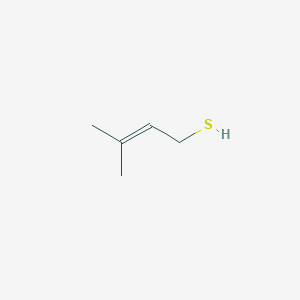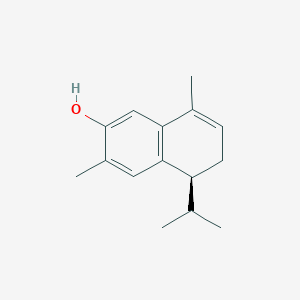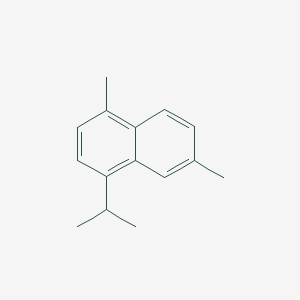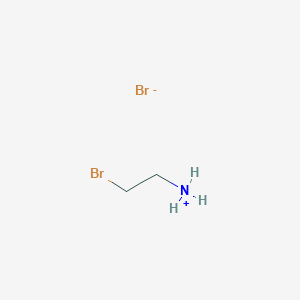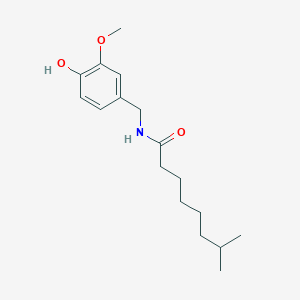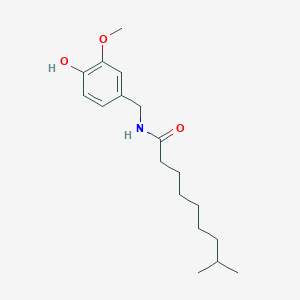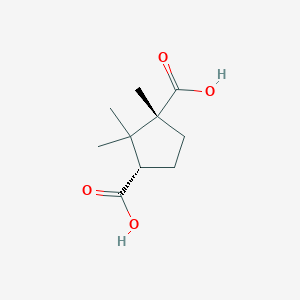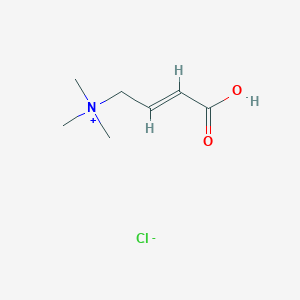
2H-1-Benzopyran-2-one, 5-hydroxy-
概要
説明
Coumarin, or 2H-1-Benzopyran-2-one, is a recurring motif in both natural and synthetic compounds that exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer agents as well as enzyme inhibitors . It consists of fused benzene and α-pyrone rings .
Synthesis Analysis
A novel synthesis of 2H-1-Benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .
Molecular Structure Analysis
The molecular structure of Coumarin is C9H6O2 with a molecular weight of 146.1427 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of 2H-1-Benzopyran-2-one derivatives involves a domino Knoevenagel/intramolecular transesterification reaction . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .
Physical And Chemical Properties Analysis
Coumarin has a molecular weight of 146.1427 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .
科学的研究の応用
Synthesis and Derivatives
2H-1-Benzopyran, also known as chromene, and its derivatives have various applications in scientific research. For instance, Billeret, Blondeau, and Sliwa (1993) developed a method for preparing 2H-1-Benzopyran and derivatives via an intramolecular Wittig reaction, highlighting its importance in synthetic chemistry (Billeret, Blondeau, & Sliwa, 1993). Comoy and Guillaumet (1996) synthesized derivatives of 2H-1-Benzopyran, indicating its relevance in producing compounds that affect the central nervous system (Comoy & Guillaumet, 1996).
Biological and Pharmacological Properties
The biological and pharmacological properties of 2H-1-Benzopyran derivatives have been extensively studied. Zonouzi, Googheri, and Miralinaghi (2008) reported a simple and efficient synthesis of 2H-chromene derivatives, underscoring their significant biological activities, such as antihypertensive and hypoglycemic effects (Zonouzi, Googheri, & Miralinaghi, 2008). Abdolmohammadi (2018) demonstrated the use of TiO2 NPs-coated carbon nanotubes as catalysts for synthesizing chromene derivatives, emphasizing their biological activities (Abdolmohammadi, 2018).
Catalysis and Synthesis Techniques
2H-1-Benzopyran derivatives are also critical in catalysis and synthesis techniques. Majumdar et al. (2015) reviewed various catalytic methodologies for synthesizing 2H-chromenes, revealing their broad spectrum of biological activities and structural importance in medicines and natural products (Majumdar et al., 2015).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of 2H-1-Benzopyran derivatives have been a focus of research as well. Hoti et al. (2016) synthesized novel benzopyran-2-ones, showing significant antibacterial activity (Hoti et al., 2016). Mulwad and Shirodkar (2003) also reported the synthesis of benzopyran derivatives with significant antibacterial properties (Mulwad & Shirodkar, 2003).
将来の方向性
The literature survey reveals that several properties of the organometallic complexes offer great opportunities in the development of new compounds with specific and new modes of action . Incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into ligand molecules with biological activity has been implemented in the development of novel coumarin-based complexes with better pharmacological activity .
特性
IUPAC Name |
5-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209759 | |
| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 5-hydroxy- | |
CAS RN |
6093-67-0 | |
| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

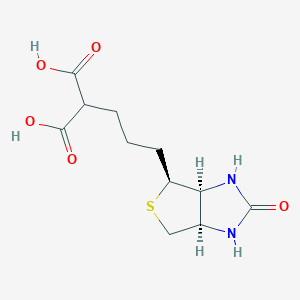
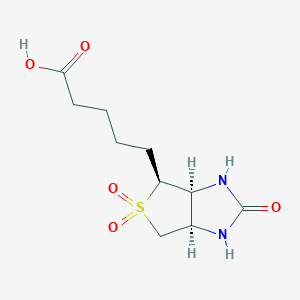
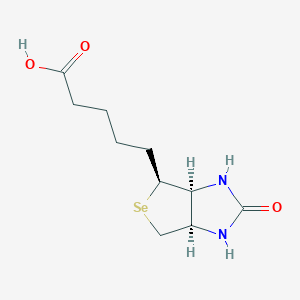
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)

